

# Spectroscopic Analysis of **trans-2-Methylcyclopropanecarboxylic Acid**: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

	<i>trans-2-</i>
Compound Name:	<i>Methylcyclopropanecarboxylic</i>
	<i>acid</i>

Cat. No.: B152694

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of small molecules is paramount. This guide provides a detailed comparison of the spectral data for **trans-2-Methylcyclopropanecarboxylic acid**, a key building block in various synthetic applications. The following sections present its characteristic signatures in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy, offering a valuable resource for compound verification and characterization.

## Spectral Data Summary

The spectral data for **trans-2-Methylcyclopropanecarboxylic acid** has been compiled from various spectroscopic techniques. The following tables summarize the key quantitative data for easy reference and comparison.

## $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.5	br s	-	-COOH
1.45 - 1.55	m	-	H-1
1.20 - 1.30	m	-	H-2
1.15	d	~6.8	-CH <sub>3</sub>
0.85 - 0.95	m	-	H-3a (cis to COOH)
0.60 - 0.70	m	-	H-3b (trans to COOH)

Solvent: CDCl<sub>3</sub>. The chemical shifts for the cyclopropyl protons (H-1, H-2, H-3a, and H-3b) are complex and overlapping multiplets. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	-COOH
~25	C-1
~22	C-2
~18	-CH <sub>3</sub>
~15	C-3

Solvent: CDCl<sub>3</sub>. The assignments are based on typical chemical shifts for similar structures.

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2950	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1450	Medium	C-H bend
~1250	Medium	C-O stretch

Technique: Attenuated Total Reflectance (ATR). The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### <sup>1</sup>H NMR Spectroscopy

A sample of **trans-2-Methylcyclopropanecarboxylic acid** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### <sup>13</sup>C NMR Spectroscopy

The same sample solution prepared for <sup>1</sup>H NMR spectroscopy was used for <sup>13</sup>C NMR analysis. The spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used for data acquisition. The FID was processed with a line broadening of 1.0 Hz prior to Fourier transformation. Chemical shifts are reported in ppm relative to the CDCl<sub>3</sub> solvent peak ( $\delta$  77.16 ppm).

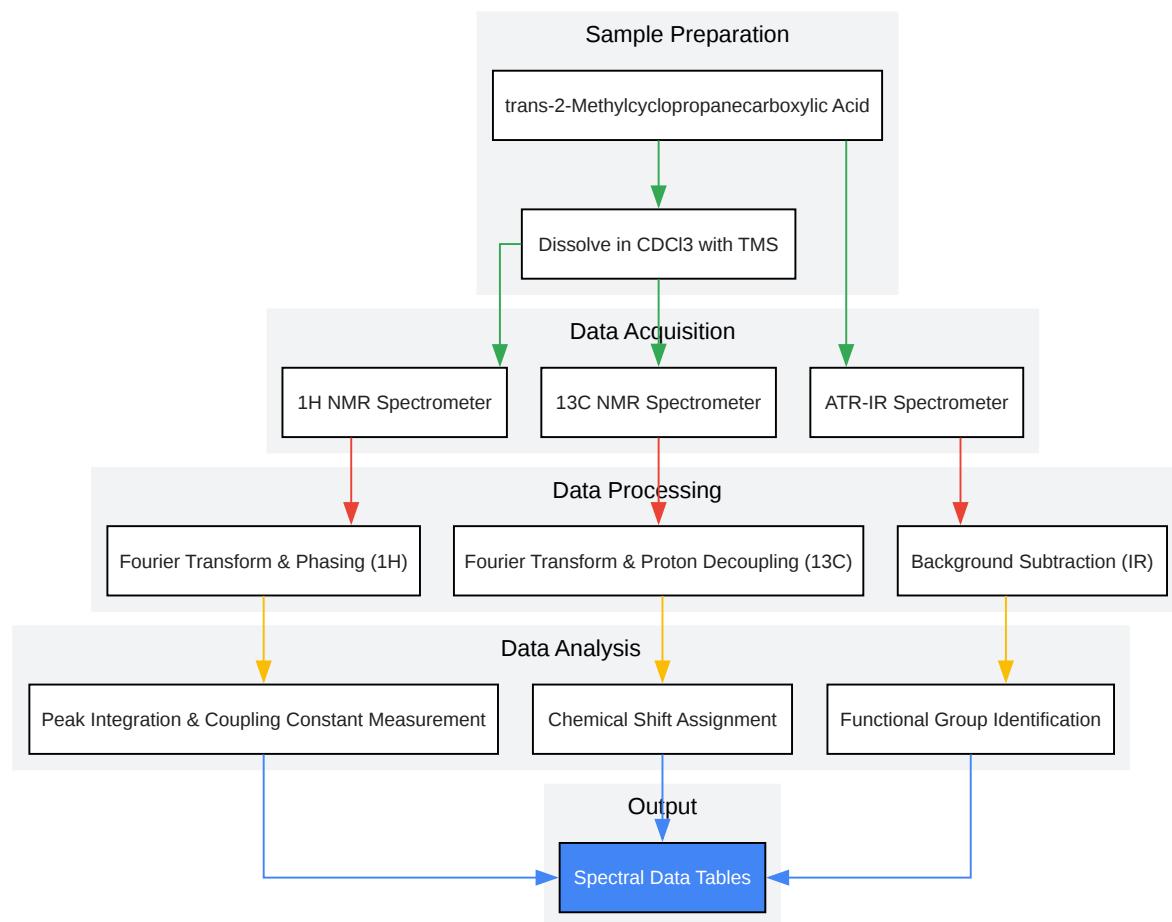
### ATR-IR Spectroscopy

A small amount of neat **trans-2-Methylcyclopropanecarboxylic acid** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data presented in this guide.

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of trans-2-Methylcyclopropanecarboxylic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152694#spectral-data-for-trans-2-methylcyclopropanecarboxylic-acid-1h-nmr-13c-nmr-ir>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)